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Compound of Interest

Methyl 2-chloro-5-
Compound Name:
sulfamoylbenzoate

Cat. No.: B8781714

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for methyl
2-chloro-5-sulfamoylbenzoate. Due to the limited availability of direct experimental data for
this specific compound, this guide presents a detailed analysis of closely related analogous
compounds: 2-chloro-5-sulfamoylbenzoic acid and methyl 2-chlorobenzoate. This information
serves as a valuable resource for interpretation and prediction of the spectroscopic
characteristics of the title compound.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for the analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: *H NMR Data of Analogous Compounds
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Chemical Coupling
Compound Solvent Shift (3) Multiplicity Constant Assignment
ppm (J) Hz
Methyl 2-
chlorobenzoa  CDCIs 7.82 dd 7.7,1.6 Ar-H
te
7.42 m Ar-H
7.30 m Ar-H
3.93 s -OCHs
2-
Chlorobenzoi  CDCls 8.09 d 7.44 Ar-H
c acid
7.50 m Ar-H
7.40 m Ar-H
7.31 m Ar-H

Table 2: 13C NMR Data of Analogous Compounds

Compound Solvent Chemical Shift (d) ppm
166.2, 133.7, 132.6, 131 .4,
Methyl 2-chlorobenzoate CDCls
131.1, 130.1, 126.6, 52.5
171.09, 134.83, 133.65,
2-Chlorobenzoic acid CDClIs 132.54, 131.56, 128.46,

126.75

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands of Analogous Compounds
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Compound Functional Group Wavenumber (cm~—?)
Methyl 2-chlorobenzoate C=0 (ester) ~1730

c-Cl ~750

C-O ~1250

2-Chlorobenzoic acid

O-H (carboxylic acid)

2500-3300 (broad)

~3300, ~3200

C=0 (carboxylic acid) ~1700

C-Cl ~750
2-Sulfamoylbenzoic acid N-H (sulfonamide)
S=0 (sulfonamide) ~1350, ~1160
C=0 (carboxylic acid) ~1700

Mass Spectrometry (MS)

Table 4. Mass Spectrometry Data of Analogous Compounds

Key Fragment lons

Compound lonization Mode [M]+ or [M-H]~ (ml/z)
(m/z)
Methyl 2- 139/141 ([M-OCHs]*),
El 170/172
chlorobenzoate 111 (IM-COOCHSs]*)
2-Chloro-5- Predicted fragments:
ESI- 234

sulfamoylbenzoic acid 155 ([M-SO2NH:]")

Experimental Protocols

The following are general experimental protocols for the spectroscopic techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of the analyte (typically 5-10 mg) is prepared in a deuterated solvent (e.g., CDCl;s,
DMSO-ds) in an NMR tube. The spectrum is acquired on a spectrometer operating at a specific
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frequency (e.g., 400 MHz for *H NMR).[1] Chemical shifts are reported in parts per million
(ppm) relative to an internal standard, typically tetramethylsilane (TMS). For 3C NMR, a proton-
decoupled spectrum is usually acquired to simplify the spectrum to single lines for each unique
carbon atom.

Infrared (IR) Spectroscopy

For solid samples, a common method is the preparation of a KBr pellet. A small amount of the
solid sample is finely ground with dry potassium bromide (KBr) and pressed into a thin,
transparent disk.[2] Alternatively, a thin film can be cast from a solution of the compound onto a
salt plate (e.g., NaCl or KBr).[3] The spectrum is recorded using a Fourier-transform infrared
(FTIR) spectrometer.

Mass Spectrometry (MS)

For a solid organic sample, a dilute solution is typically prepared and introduced into the mass
spectrometer. Common ionization techniques include Electron lonization (El) and Electrospray
lonization (ESI).[4] In EI-MS, the sample is bombarded with high-energy electrons, leading to
ionization and fragmentation.[4] ESI is a softer ionization technique that often results in the
observation of the molecular ion with less fragmentation. The ions are then separated based on
their mass-to-charge ratio (m/z).[4]

Visualizations

The following diagram illustrates a general workflow for the spectroscopic analysis of a
chemical compound.
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Spectroscopic Analysis Workflow

This workflow outlines the key stages from sample preparation to data acquisition and
interpretation, culminating in the elucidation of the chemical structure.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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sulfamoylbenzoate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8781714#spectroscopic-data-nmr-ir-ms-for-methyl-2-
chloro-5-sulfamoylbenzoate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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